Cas no 57668-34-5 (3-[3-(benzyloxy)phenyl]propanoic acid)

3-[3-(benzyloxy)phenyl]propanoic acid structure
57668-34-5 structure
Product Name:3-[3-(benzyloxy)phenyl]propanoic acid
CAS No:57668-34-5
MF:C16H16O3
MW:256.296444892883
MDL:MFCD09258905
CID:365814
PubChem ID:21938504
Update Time:2025-07-20

3-[3-(benzyloxy)phenyl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, 3-(phenylmethoxy)-
    • 3-[3-(Benzyloxy)phenyl]propionic acid
    • 3-(3-phenylmethoxyphenyl)propanoic acid
    • 3-(3-(benzyloxy)phenyl)propanoic acid
    • 3-(3-benzyloxyphenyl)propanoic acid
    • 3-(3-benzyloxy-phenyl)-propinoic acid
    • 3-(3-benzyloxy-phenyl)-propionic acid
    • 3-(3-Benzyloxy-phenyl)-propionsaeure
    • 3-[3-(benzyloxy)phenyl]propanoic acid
    • 3-{3-[(phenylmethyl)oxy]phenyl}propanoic acid
    • CTK1G7632
    • F9995-0928
    • SureCN2772855
    • A50650
    • 3-(3-(benzyloxy)phenyl)propanoicacid
    • AS-65645
    • HVXOYUOKPLHWNU-UHFFFAOYSA-N
    • Z1342059204
    • AKOS015958488
    • SCHEMBL2772855
    • 57668-34-5
    • VU0549414-1
    • CCG-355956
    • Benzenepropanoic acid,3-(phenylmethoxy)-
    • DTXSID30620391
    • MFCD09258905
    • EN300-101040
    • 3-(3-Benzyloxy-phenyl)-propanoic acid
    • 3-[3-(Benzyloxy)phenyl]propionic acid, 96%
    • MDL: MFCD09258905
    • Inchi: 1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18)
    • InChI Key: HVXOYUOKPLHWNU-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1=CC=CC(=C1)CCC(=O)O

Computed Properties

  • Exact Mass: 256.10998
  • Monoisotopic Mass: 256.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.175±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 86 ºC (ethanol )
  • Boiling Point: Not available
  • Flash Point: Not available
  • Solubility: Very slightly soluble (0.17 g/l) (25 º C),
  • PSA: 46.53
  • Vapor Pressure: Not available

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Additional information on 3-[3-(benzyloxy)phenyl]propanoic acid

Comprehensive Overview of 3-[3-(benzyloxy)phenyl]propanoic acid (CAS No. 57668-34-5): Properties, Applications, and Research Insights

3-[3-(benzyloxy)phenyl]propanoic acid (CAS No. 57668-34-5) is a synthetic organic compound belonging to the class of phenylpropanoic acid derivatives. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. The presence of a benzyloxy group and a propanoic acid moiety makes it a versatile intermediate in organic synthesis and drug development. Researchers and industries are increasingly exploring its role in designing novel therapeutic agents, particularly in the fields of anti-inflammatory and metabolic disorder treatments.

The compound's molecular formula is C16H16O3, with a molecular weight of 256.30 g/mol. Its IUPAC name, 3-[3-(benzyloxy)phenyl]propanoic acid, reflects the substitution pattern on the phenyl ring. The benzyloxy group at the meta position enhances the compound's lipophilicity, which is critical for its bioavailability and interaction with biological targets. Recent studies have highlighted its potential as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), aligning with the growing demand for safer and more effective pain management solutions.

In the context of current research trends, 3-[3-(benzyloxy)phenyl]propanoic acid is being investigated for its role in modulating enzyme activity, particularly cyclooxygenase (COX) enzymes. This aligns with the rising interest in targeted drug delivery and personalized medicine. Additionally, its structural similarity to naturally occurring phenylpropanoids has sparked curiosity about its potential antioxidant and neuroprotective properties, topics frequently searched in academic and medical databases.

From a synthetic chemistry perspective, the compound serves as a valuable building block for peptide coupling and esterification reactions. Its carboxylic acid functional group allows for easy derivatization, making it a favorite among medicinal chemists. Recent patents have highlighted its use in developing prodrugs and bioconjugates, addressing the need for improved drug solubility and stability—a hot topic in pharmaceutical formulation.

Environmental and regulatory considerations are also paramount. While 3-[3-(benzyloxy)phenyl]propanoic acid is not classified as hazardous, its handling requires standard laboratory precautions. The compound's biodegradability and eco-toxicity profile are under study, reflecting the broader industry shift toward green chemistry and sustainable synthesis practices. This resonates with the increasing public and scientific focus on environmentally friendly chemicals.

In summary, 3-[3-(benzyloxy)phenyl]propanoic acid (CAS No. 57668-34-5) is a multifaceted compound with promising applications in drug discovery, material science, and beyond. Its structural versatility and compatibility with modern synthetic techniques position it as a key player in addressing contemporary challenges in healthcare and industrial chemistry. As research progresses, this compound is likely to remain a focal point for innovation and interdisciplinary collaboration.

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